molecular formula C8H12O6SSi B13406750 2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid

2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid

Cat. No.: B13406750
M. Wt: 264.33 g/mol
InChI Key: CALZMQXMTPOLCH-UHFFFAOYSA-N
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Description

2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid is a chemical compound with the molecular formula C8H12O6SSi. It is a member of the silicate solution family and is commonly used as a chemical intermediate . This compound is known for its unique properties, including its ability to form strong bonds with various substrates, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid typically involves the reaction of benzenesulfonic acid with a silane compound under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the optimal yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using various techniques, such as distillation or crystallization, to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation reactions typically yield sulfonated benzene derivatives, while oxidation reactions can produce various oxidized products.

Scientific Research Applications

2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid involves its ability to form strong covalent bonds with various substrates. The sulfonic acid group acts as an electrophile, facilitating the formation of stable complexes with nucleophilic groups on the substrate. This interaction is crucial for its applications in adhesives and coatings, where strong bonding is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both sulfonic acid and silane groups, which confer distinct properties such as enhanced bonding strength and stability. This makes it particularly valuable in applications requiring strong and durable bonds .

Properties

Molecular Formula

C8H12O6SSi

Molecular Weight

264.33 g/mol

IUPAC Name

2-(2-trihydroxysilylethyl)benzenesulfonic acid

InChI

InChI=1S/C8H12O6SSi/c9-15(10,11)8-4-2-1-3-7(8)5-6-16(12,13)14/h1-4,12-14H,5-6H2,(H,9,10,11)

InChI Key

CALZMQXMTPOLCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC[Si](O)(O)O)S(=O)(=O)O

Origin of Product

United States

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